molecular formula C11H13NO7 B14179352 Methoxymethyl 2-(methoxymethoxy)-4-nitrobenzoate CAS No. 919122-20-6

Methoxymethyl 2-(methoxymethoxy)-4-nitrobenzoate

Katalognummer: B14179352
CAS-Nummer: 919122-20-6
Molekulargewicht: 271.22 g/mol
InChI-Schlüssel: YNWPMNMJADEUGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methoxymethyl 2-(methoxymethoxy)-4-nitrobenzoate is an organic compound that features a methoxymethyl ether group and a nitrobenzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methoxymethyl 2-(methoxymethoxy)-4-nitrobenzoate typically involves the protection of hydroxyl groups using methoxymethyl (MOM) ethers. The process often starts with the reaction of 4-nitrobenzoic acid with methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methoxymethyl 2-(methoxymethoxy)-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The methoxymethyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methoxymethyl 2-(methoxymethoxy)-4-nitrobenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methoxymethyl 2-(methoxymethoxy)-4-nitrobenzoate involves its interaction with various molecular targets. The methoxymethyl ether group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methoxymethyl 2-(methoxymethoxy)-4-nitrobenzoate is unique due to the presence of both methoxymethyl ether and nitrobenzoate ester groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and research studies.

Eigenschaften

CAS-Nummer

919122-20-6

Molekularformel

C11H13NO7

Molekulargewicht

271.22 g/mol

IUPAC-Name

methoxymethyl 2-(methoxymethoxy)-4-nitrobenzoate

InChI

InChI=1S/C11H13NO7/c1-16-6-18-10-5-8(12(14)15)3-4-9(10)11(13)19-7-17-2/h3-5H,6-7H2,1-2H3

InChI-Schlüssel

YNWPMNMJADEUGX-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.